molecular formula C9H9F3O B2886198 3,3,3-Trifluoro-2-phenylpropan-1-ol CAS No. 113242-93-6

3,3,3-Trifluoro-2-phenylpropan-1-ol

Cat. No.: B2886198
CAS No.: 113242-93-6
M. Wt: 190.165
InChI Key: PDMIASFCGOSLLC-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-phenylpropan-1-ol is an organofluorine compound with the molecular formula C9H9F3O and a molecular weight of 190.17 g/mol . It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring and a hydroxyl group (-OH) on the propanol chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3,3-Trifluoro-2-phenylpropan-1-ol. For instance, the compound is stable under normal temperatures and pressures . to maintain its stability. Additionally, it should be handled with care as it can cause irritation to the eyes, skin, and respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-phenylpropan-1-ol typically involves the reaction of benzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent. One common method is the reduction of the corresponding trifluoromethyl ketone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents . The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Photocatalytic trifluoromethylation followed by biocatalytic reduction has been explored as a method to produce optically pure (S)-3,3,3-Trifluoro-2-phenylpropan-1-ol . This approach combines the advantages of photocatalysis and biocatalysis, ensuring high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,3,3-Trifluoro-2-phenylpropan-1-one (ketone) or 3,3,3-Trifluoro-2-phenylpropanal (aldehyde).

    Reduction: this compound (alcohol) or 3,3,3-Trifluoro-2-phenylpropane (hydrocarbon).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-phenylpropan-1-ol is unique due to its combination of a trifluoromethyl group and a phenyl ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

3,3,3-trifluoro-2-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMIASFCGOSLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113242-93-6
Record name 3,3,3-trifluoro-2-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 20% solution of diisobutylaluminium hydride in n-hexane (53.4 ml) was added, dropwise, to ethyl α-trifluoromethylphenylacetate (2.9 g; 12.5 mmol) (T. S. Everett, S. T. Purrington, C. L. Baumgardner, J. Org. Chem. 49, 3702 (1984)) in absolute tetrahydrofuran (50 ml) at about 60° C. The mixture was then allowed to rise to room temperature and stirred for an hour at this temperature. Then at a temperature of 5°-10° C., methanol (10.5 ml) followed by 10% aqueous potassium hydroxide (5.3 ml) was added, dropwise. After 1.5 hours, the mixture was filtered and the filtrate dried over sodium sulphate which was washed with ethyl acetate and the organic phase concentrated. There was obtained 2-phenyl-2-trifluoromethylethanol (2.07 g=87.1 of theory).
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